4-(4-fluorophenyl)-4H-phthalazin-1-one
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Overview
Description
4-(4-Fluorophenyl)-4H-phthalazin-1-one is a chemical compound that belongs to the class of phthalazinone derivatives It is characterized by the presence of a fluorophenyl group attached to the phthalazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-4H-phthalazin-1-one typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-(4-fluorophenyl)hydrazine. This intermediate is then cyclized with phthalic anhydride under acidic conditions to yield the desired phthalazinone derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-4H-phthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the phthalazinone to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phthalazinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of advanced materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-4H-phthalazin-1-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-4H-phthalazin-1-one
- 4-(4-Bromophenyl)-4H-phthalazin-1-one
- 4-(4-Methylphenyl)-4H-phthalazin-1-one
Comparison
4-(4-Fluorophenyl)-4H-phthalazin-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its chloro, bromo, and methyl analogs .
Properties
Molecular Formula |
C14H9FN2O |
---|---|
Molecular Weight |
240.23 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-4H-phthalazin-1-one |
InChI |
InChI=1S/C14H9FN2O/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)17-16-13/h1-8,13H |
InChI Key |
JMKPKNILLVGWKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(N=NC2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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